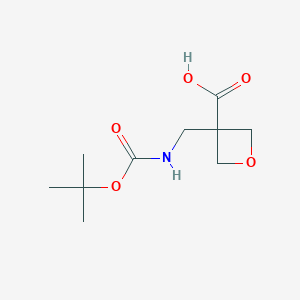

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-4-10(7(12)13)5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMGTCLLGPXBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(COC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138230-26-7 | |

| Record name | 3-({[(tert-butoxy)carbonyl]amino}methyl)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors.

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amino group, usually through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler oxetane compounds .

Scientific Research Applications

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring and Boc-protected amino group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and the presence of other functional groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical variations between the target compound and its closest analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | |

|---|---|---|---|---|---|

| 3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid (Target) | Not explicitly provided | Likely C10H17NO5 | ~231.25* | Boc-protected aminomethyl group (-CH2-NH-Boc) and carboxylic acid on oxetane. | |

| 3-((tert-Butoxycarbonyl)amino)oxetane-3-carboxylic acid | 1159736-25-0 | C9H15NO5 | 217.22 | Boc group directly attached to oxetane ring amino (no methylene spacer). | |

| 3-{(tert-butoxy)carbonylamino}oxetane-3-carboxylic acid | 1500588-04-4 | C10H17NO5 | 231.25 | Methyl substitution on the Boc-protected amino group. | |

| 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid | 1379811-81-0 | C12H13NO5 | 251.24 | Benzyloxycarbonyl (Cbz) protecting group instead of Boc. | |

| 3-(aminomethyl)oxetane-3-carboxylic acid | EN300-742782 | C5H9NO3 | 131.13 | Unprotected amino group; lacks Boc or other protecting groups. | |

| Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate | 1363381-38-7 | C10H17NO5 | 231.25 | Carboxylic acid replaced with methyl ester. |

*Estimated based on analogs.

Functional and Reactivity Comparisons

Protecting Group Chemistry

- Boc vs. Cbz: The target compound’s Boc group is acid-labile (removed via trifluoroacetic acid), whereas the Cbz analog (CAS 1379811-81-0) requires hydrogenolysis for deprotection . Boc is preferred in orthogonal protection strategies for peptides.

Substituent Effects

- Methylated Amino Group (CAS 1500588-04-4): The methyl substitution increases steric bulk, which may hinder nucleophilic reactions at the amino group but enhance stability against oxidation .

- Ester vs. Acid (CAS 1363381-38-7) : The methyl ester derivative is more lipophilic, favoring membrane permeability, but requires hydrolysis to the carboxylic acid for further functionalization .

Deprotected Analog (CAS EN300-742782)

The unprotected amino compound is highly reactive but prone to oxidation and side reactions, limiting its utility in multi-step syntheses without temporary protection .

Physicochemical Properties

- Solubility : The Boc-protected target compound is less polar than the unprotected analog (CAS EN300-742782) but more soluble in organic solvents than the Cbz analog (CAS 1379811-81-0) due to the benzyl group’s hydrophobicity .

- Stability : Boc-protected compounds generally exhibit superior stability under basic conditions compared to Cbz analogs, which are sensitive to reducing environments .

Biological Activity

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid, with the CAS number 1159736-25-0, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 217.22 g/mol . The compound features an oxetane ring, which is known for its stability and versatility in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminooxetane-3-carboxylic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as tetramethylammonium hydroxide. The reaction conditions often include acetonitrile as a solvent and can yield high purity products (up to 88%) .

Reaction Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-aminooxetane-3-carboxylic acid + Boc2O + TMAH | Acetonitrile, 50°C, 12h | 88% |

Biological Activity

The biological activity of this compound has not been extensively documented in literature; however, its structural similarity to other biologically active compounds suggests potential therapeutic applications.

Potential Therapeutic Applications

- Antiviral Activity : Compounds containing β-amino acids have shown antiviral properties, particularly against influenza and other viral infections. The oxetane structure may enhance the bioavailability and efficacy of similar derivatives .

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory activity, which could be explored further for treating conditions like arthritis or other inflammatory diseases .

- Cancer Research : The compound's ability to modulate protein interactions makes it a candidate for research into cancer therapies, particularly those targeting the von Hippel-Lindau (VHL) tumor suppressor pathway .

Case Studies and Research Findings

Several studies have investigated compounds with similar structures or functional groups:

- A study on β-amino acid derivatives highlighted their potential as neuraminidase inhibitors, leading to promising leads for antiviral drug development .

- Research into oxetanes has demonstrated their stability under various conditions, making them suitable candidates for further medicinal chemistry applications .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via a two-step strategy: (1) Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP/THF), and (2) oxetane ring formation through nucleophilic substitution or cyclization. Yield optimization requires strict anhydrous conditions, temperature control (0–25°C), and monitoring via TLC or HPLC. Purity can be improved using column chromatography with gradients of ethyl acetate/hexane or recrystallization from dichloromethane/ether .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by UV detection at 254 nm).

- NMR : Confirm the Boc-protected amine (δ 1.4 ppm for tert-butyl protons) and oxetane ring protons (δ 4.2–4.5 ppm).

- FTIR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid).

Cross-validation with high-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- Storage : Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Use X-ray diffraction (XRD) to resolve stereochemical ambiguities (e.g., oxetane ring conformation).

- Dynamic NMR : Apply variable-temperature experiments to detect hindered rotation in the Boc group.

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to assign overlapping signals.

- Reference Standards : Compare with structurally validated analogs (e.g., cis-3-Boc-amino cyclohexanecarboxylic acid derivatives) .

Q. What strategies are recommended for assessing the hydrolytic stability of the Boc-protected amino group under varying pH conditions?

- Methodological Answer :

- Buffer Studies : Incubate the compound in PBS (pH 7.4), acetate (pH 4.0), and carbonate (pH 9.0) buffers at 37°C.

- LC-MS Monitoring : Quantify Boc deprotection over time via loss of tert-butyl fragments (m/z 57).

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Acidic conditions typically accelerate hydrolysis, necessitating stabilizers like co-solvents (DMSO) .

Q. How can computational modeling assist in predicting the reactivity of the oxetane ring in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate ring strain and transition states.

- Molecular Docking : Simulate interactions with nucleophiles (e.g., amines, thiols) to predict regioselectivity.

- Solvent Effects : Include implicit solvation models (PCM) to account for polar aprotic vs. protic environments.

Experimental validation via kinetic studies (e.g., SN2 vs. SN1 mechanisms) is critical .

Q. What protocols are advised for ecological impact assessments of this compound?

- Methodological Answer :

- PBT Screening : Conduct OECD 301 tests for biodegradability (28-day closed bottle test).

- Aquatic Toxicity : Use Daphnia magna (OECD 202) and algae (OECD 201) assays.

- Soil Mobility : Perform column leaching studies with OECD 121 guidelines.

Current data gaps (e.g., bioaccumulation potential) highlight the need for tailored ecotoxicological studies .

Data Contradiction Analysis

Q. How to resolve conflicting cytotoxicity data observed in different cell lines?

- Methodological Answer :

- Assay Standardization : Use multiple cytotoxicity assays (MTT, LDH, ATP-based) to rule out false positives.

- Solubility Checks : Confirm compound solubility in culture media via dynamic light scattering (DLS).

- Metabolic Profiling : Screen for cell line-specific esterase activity that may hydrolyze the Boc group prematurely.

- Negative Controls : Include structurally related inactive analogs to isolate toxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.